molecular formula C14H9ClO2 B1311666 2-Benzoylbenzoyl chloride CAS No. 22103-85-1

2-Benzoylbenzoyl chloride

Cat. No. B1311666
CAS RN: 22103-85-1
M. Wt: 244.67 g/mol
InChI Key: GJJVTLOHDLKVFS-UHFFFAOYSA-N
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Description

2-Benzoylbenzoyl chloride is a chemical compound with the molecular formula C14H9ClO2 and a molecular weight of 244.67300 . It is also known by other synonyms such as benzoyl-benzoyl chloride, o-benzoylbenzoyl chloride, and Benzoylbenzoic chloride .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Benzoylbenzoyl chloride are not detailed in the sources, benzoyl chloride derivatives are known to be useful in improving small-molecule analysis in biological samples by LC–MS/MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzoylbenzoyl chloride are not fully detailed in the sources. The compound’s melting point, boiling point, and density are not specified .

Scientific Research Applications

Synthesis and Organic Chemistry

2-Benzoylbenzoyl chloride is a versatile compound in the field of organic chemistry and synthesis. It has been used in various synthetic procedures to create complex organic molecules.

  • Annulative Coupling for Phenanthrene Derivatives

    2-Arylbenzoyl chlorides, a category which includes 2-Benzoylbenzoyl chloride, undergo annulative coupling with alkynes in the presence of specific catalysts to form phenanthrene derivatives. This process occurs without the need for an external base and is significant for its regioselectivity and the formation of complex organic structures (Nagata et al., 2014).

  • Benzoylation in the Synthesis of Dimethylbenzophenone

    2-Benzoylbenzoyl chloride has been utilized in the benzoylation of p-xylene using clay-supported catalysts. This process is vital for the production of 2,5-dimethylbenzophenone, widely used as a UV light stabilizer in plastics, cosmetics, and films. The use of specific clay-supported catalysts offers benefits like reusability and the elimination of effluent disposal problems, marking a significant advancement in sustainable chemical processes (Yadav et al., 2003).

  • Formation of Photosensitive Mesogens

    Compounds derived from 4-(4′-alkyloxyphenylazo)benzoyl chlorides, which may include structures similar to 2-Benzoylbenzoyl chloride, have been studied for their liquid-crystalline properties and potential use in optical switching. These compounds showcase rapid switching times and durability, making them promising materials for technological applications (Jaworska et al., 2017).

Material Science and Catalysis

2-Benzoylbenzoyl chloride plays a crucial role in material science, especially in the development of catalysts and advanced materials.

  • Nickel(0) Catalysis

    The compound has been implicated in studies exploring nickel catalysis for the Mizoroki-Heck-type coupling of substituted benzyl chlorides with terminal alkenes. This catalytic process is noteworthy for its simplicity, high regioselectivity, and operation under benign conditions, which are critical for industrial and pharmaceutical applications (Standley & Jamison, 2013).

  • Production of Anthraquinone

    In the dehydration reaction of 2-benzoylbenzoic acid, a derivative of 2-Benzoylbenzoyl chloride, different heterogeneous catalysts have been studied to optimize the production of anthraquinone, a compound of substantial industrial significance. The study of these catalysts contributes to enhancing the efficiency and sustainability of the production process (Tesser et al., 2002).

Safety And Hazards

Benzoyl chloride, a related compound, is known to be hazardous. It is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic if inhaled . It is reasonable to assume that 2-Benzoylbenzoyl chloride may have similar hazards, but specific safety data for this compound is not provided in the sources.

Future Directions

Benzoyl chloride derivatization, which could potentially involve 2-Benzoylbenzoyl chloride, has been highlighted as a promising technique for improving small-molecule analysis in biological samples, with potential applications in metabolomics . Further improvements in LC and MS technology are expected to lead to better detection limits and increase the number of analytes observed in a single assay .

properties

IUPAC Name

2-benzoylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJVTLOHDLKVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451358
Record name 2-benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoylbenzoyl chloride

CAS RN

22103-85-1
Record name 2-benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MS Newman, C Courduvelis - Journal of the American Chemical …, 1966 - ACS Publications
… also preparedby: (a) treatment of 2-benzoylbenzoyl chloride ( structure, see below) with VIII … of VII prepared from 2-benzoylbenzoyl chloride, XVIII, and dimethylamine as described.29 …
Number of citations: 23 pubs.acs.org
DWH MacDowell, FL Ballas - The Journal of Organic Chemistry, 1977 - ACS Publications
… These results again contrast with the benzene series where it is known that the cyclic form of 2-benzoylbenzoyl chloride, 3-chloro-3-phenylphthalide, can …
Number of citations: 19 pubs.acs.org
MH Hubacher - Journal of the American Chemical Society, 1943 - ACS Publications
… We have discovered that interaction of 2benzoylbenzoyl chloride with phenol yields not only 4'-hydroxydiphenylphthalide, isolated previously from this reaction by Blicke and Swisher,1 …
Number of citations: 5 pubs.acs.org
H Lee, S Lee, H Lee - ACS Applied Materials & Interfaces, 2021 - ACS Publications
… (4.5 mmol) in dried DCM (5 mL) via cannula to a solution of dicyclohexylcarbodiimide (1.1 g, 5.4 mmol), 4-dimethylaminopyridine (0.05 g, 0.45 mmol), and 2-benzoylbenzoyl chloride (1 …
Number of citations: 3 pubs.acs.org
M Takahashi, T Fujita, S Watanabe… - Journal of the Chemical …, 1998 - pubs.rsc.org
… mmol) of the thiophenol and 1.1 g (10.6 mmol) of triethylamine in 50 ml of dried benzene was added dropwise to a solution containing 2.0 g (8.17 mmol) of 2-benzoylbenzoyl chloride in …
Number of citations: 13 pubs.rsc.org
CM Himel, MB Mueller - Journal of the American Chemical …, 1943 - ACS Publications
… We have discovered that interaction of 2benzoylbenzoyl chloride with phenol yields not only 4'-hydroxydiphenylphthalide, isolated previously from this reaction by Blicke and Swisher,1 …
Number of citations: 0 pubs.acs.org
P Aeberli, WJ Houlihan - The Journal of Organic Chemistry, 1969 - ACS Publications
The condensation of a 7-or 5-keto acid with a 1, 2-, 1, 3-, or 1, 4-amino alcohol, diamine, or mercaptoamine gave products containing lactams with an additional-,-, or S-containing ring …
Number of citations: 57 pubs.acs.org
FL Ballas - 1974 - search.proquest.com
The author would like to express his sincere gratitude to his research director, Dr. DWH MacDowell, for his untiring guidance throughout the course of this research. Thanks are also to …
Number of citations: 2 search.proquest.com
MR Bodireddy, K Krishnaiah, PK Babu… - … Process Research & …, 2017 - ACS Publications
Nefopam hydrochloride is extensively used in most of the European countries until today as an analgesic because of its non-opiate (non-narcotic) and non-steroidal action with fewer …
Number of citations: 4 pubs.acs.org
JA Greenberg, T Sammakia - The Journal of Organic Chemistry, 2017 - ACS Publications
The reaction of tert-butyl esters with SOCl 2 at room temperature provides acid chlorides in unpurified yields of 89% or greater. Benzyl, methyl, ethyl, and isopropyl esters are essentially …
Number of citations: 41 pubs.acs.org

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